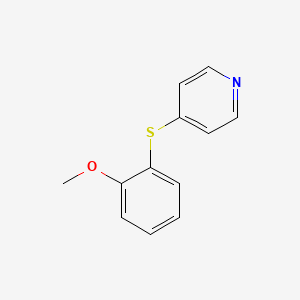![molecular formula C30H50N2O4 B12591864 N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine CAS No. 500701-73-5](/img/structure/B12591864.png)
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine is a synthetic compound that belongs to the class of N-acyl amino acids This compound is characterized by the presence of a hexadecanoyl group attached to the amino group of a benzoyl-L-leucine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine typically involves the acylation of benzoyl-L-leucine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new N-acyl amino acids with different acyl groups.
Scientific Research Applications
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can be compared with other N-acyl amino acids, such as:
N-benzoyl-L-leucine: Lacks the hexadecanoyl group, making it less hydrophobic and potentially less effective in certain applications.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group, which can confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the hexadecanoyl and benzoyl-L-leucine moieties, making it a versatile compound for various research applications.
Properties
CAS No. |
500701-73-5 |
|---|---|
Molecular Formula |
C30H50N2O4 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(2S)-2-[[4-[(hexadecanoylamino)methyl]benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(33)31-23-25-18-20-26(21-19-25)29(34)32-27(30(35)36)22-24(2)3/h18-21,24,27H,4-17,22-23H2,1-3H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
InChI Key |
HMQZRMNTLZPWMG-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
